molecular formula C17H10F2N4OS3 B2383896 N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351649-55-2

N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2383896
CAS No.: 1351649-55-2
M. Wt: 420.47
InChI Key: LMEPYADYLWWXPA-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Benzothiazoles, on the other hand, are compounds that contain a benzene ring fused to a thiazole ring .


Synthesis Analysis

Thiazoles can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the chemical reactions of related thiazole and thiadiazole compounds, contributing to the development of synthetic methodologies. For instance, the synthesis of 5-(2'-Benzamidoacyloxy)thiazoles from N-thiobenzoyl-α-amino-acids and the transformation of thioamides to thiadiazoles highlight the versatile reactivity of these heterocycles, which can be applied to synthesize derivatives of the compound (Barrett, 1978).

Antimicrobial Activity

Derivatives of benzothiazole, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that modifications of the compound could yield potent antimicrobial agents (Palkar et al., 2017).

Anticancer Potential

Benzothiazole derivatives have been identified as potential anticancer agents, with modifications at specific positions on the benzothiazole scaffold influencing antitumor properties. The synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity, indicating the potential of the compound to serve as a scaffold for developing anticancer agents (Osmaniye et al., 2018).

Properties

IUPAC Name

N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEPYADYLWWXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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